molecular formula C17H26N2O B1523606 4-Benzyl-2-(piperidin-1-ylmethyl)morpholine CAS No. 874881-17-1

4-Benzyl-2-(piperidin-1-ylmethyl)morpholine

Cat. No.: B1523606
CAS No.: 874881-17-1
M. Wt: 274.4 g/mol
InChI Key: OGWVSNULLSXKGM-UHFFFAOYSA-N
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Description

4-Benzyl-2-(piperidin-1-ylmethyl)morpholine is a chemical compound with the molecular formula C17H26N2O and a molecular weight of 274.41 g/mol It is characterized by the presence of a benzyl group attached to a morpholine ring, which is further substituted with a piperidin-1-ylmethyl group

Preparation Methods

The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under reflux . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-Benzyl-2-(piperidin-1-ylmethyl)morpholine undergoes various chemical reactions, including:

Scientific Research Applications

4-Benzyl-2-(piperidin-1-ylmethyl)morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzyl-2-(piperidin-1-ylmethyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

4-Benzyl-2-(piperidin-1-ylmethyl)morpholine can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-benzyl-2-(piperidin-1-ylmethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-3-7-16(8-4-1)13-19-11-12-20-17(15-19)14-18-9-5-2-6-10-18/h1,3-4,7-8,17H,2,5-6,9-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWVSNULLSXKGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2CN(CCO2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696086
Record name 4-Benzyl-2-[(piperidin-1-yl)methyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874881-17-1
Record name 4-Benzyl-2-[(piperidin-1-yl)methyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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